molecular formula C13H14FN3O2S B5886256 N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide

N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide

Cat. No. B5886256
M. Wt: 295.33 g/mol
InChI Key: JWZIHMDXXLDABO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide, also known as FUB-AMB, is a synthetic cannabinoid that has gained popularity in the scientific research community due to its potential therapeutic applications. FUB-AMB belongs to a class of compounds known as designer drugs, which are created by modifying the chemical structure of existing drugs to produce new compounds with similar or improved properties.

Mechanism of Action

N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide acts as a potent agonist of the CB1 and CB2 receptors in the brain. These receptors are part of the endocannabinoid system, which plays a key role in regulating a wide range of physiological processes, including pain, appetite, mood, and immune function.
Biochemical and Physiological Effects:
This compound has been shown to produce a range of biochemical and physiological effects, including analgesia, sedation, and hypothermia. These effects are thought to be mediated by the activation of the CB1 and CB2 receptors in the brain.

Advantages and Limitations for Lab Experiments

One advantage of using N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide in laboratory experiments is its high potency and selectivity for the CB1 and CB2 receptors. This allows researchers to study the effects of cannabinoid receptor activation in a more targeted and specific way. However, one limitation is that this compound is a relatively new compound, and its long-term effects on human health are not well understood.

Future Directions

There are several potential future directions for research on N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide. One area of interest is its potential use as a treatment for chronic pain, as studies have shown that it can produce analgesic effects in animal models. Another potential direction is its use as a tool for studying the endocannabinoid system and its role in regulating physiological processes. Additionally, further research is needed to better understand the long-term effects of this compound on human health and to develop safer and more effective therapeutic applications.

Synthesis Methods

The synthesis of N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide involves several steps, including the reaction of 4-fluorobenzyl chloride with thiosemicarbazide to produce 4-fluorobenzylthiosemicarbazide. This compound is then reacted with 2-bromo-N-(butan-2-yl)acetamide to produce this compound.

Scientific Research Applications

N-{5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}butanamide has been studied extensively in scientific research due to its potential therapeutic applications. One area of research is its potential use as a treatment for anxiety and depression. Studies have shown that this compound can activate the CB1 and CB2 receptors in the brain, which are involved in regulating mood and anxiety.

properties

IUPAC Name

N-[5-[(4-fluorophenoxy)methyl]-1,3,4-thiadiazol-2-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14FN3O2S/c1-2-3-11(18)15-13-17-16-12(20-13)8-19-10-6-4-9(14)5-7-10/h4-7H,2-3,8H2,1H3,(H,15,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWZIHMDXXLDABO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC1=NN=C(S1)COC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14FN3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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